molecular formula C15H24N4O2 B1434387 Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1955520-95-2

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No. B1434387
M. Wt: 292.38 g/mol
InChI Key: ZUOGFBZXWBJSRD-UHFFFAOYSA-N
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Description

“Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1052705-54-0 . It has a molecular weight of 292.38 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate and its derivatives have been synthesized and characterized in various studies. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, was synthesized and confirmed by MS and 1HNMR spectrum (D. Kong et al., 2016). Similarly, other compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were synthesized and characterized, exhibiting certain biological activities (C. Sanjeevarayappa et al., 2015).

Photoredox-Catalyzed Amination

The compound has been utilized in photoredox-catalyzed amination processes. For example, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant, was used in the photoredox-catalyzed amination of o-hydroxyarylenaminones to synthesize 3-aminochromones, demonstrating its utility in photocatalyzed protocols (Zhi-Wei Wang et al., 2022).

As Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been used in synthesizing anticancer drugs with high yield and has potential for the development of drugs for other conditions like depression and cerebral ischemia (Binliang Zhang et al., 2018).

Development of Antibacterial and Anthelmintic Agents

Some derivatives of tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate have been explored for their antibacterial and anthelmintic activities. Although the results have shown moderate activity, these studies highlight the compound's potential in developing new therapeutic agents (J. Bakke et al., 2003).

Crystallography and Structural Analysis

In-depth crystallographic studies have been conducted on variants of this compound, providing insights into their molecular structure and interactions. These studies are crucial for understanding the compound's potential applications in various fields, including drug development and materials science (P. Baillargeon et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302, suggesting that it can be harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOGFBZXWBJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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